N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(18-21-15-5-1-2-6-16(15)25-18)23(13-8-9-13)12-14-11-20-17-7-3-4-10-22(14)17/h1-7,10-11,13H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUOUNJEBMSLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Benzo[d]thiazole Formation: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an appropriate halogenated aromatic compound.
Coupling Reactions: The final step involves coupling the imidazo[1,2-a]pyridine moiety with the benzo[d]thiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, receptor modulator, and in various biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Example Compounds : N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines (1a-l) and methanamines (2a-l) .
- Structural Differences :
- Substituents : The target compound replaces the aryl and 4-methylphenyl groups in compounds with a cyclopropyl and benzothiazole carboxamide.
- Linkage : The target uses a methylene bridge between the imidazo[1,2-a]pyridine and the nitrogen, whereas compounds feature either imine (Schiff base) or amine linkages.
- Functional Implications :
Imidazo[1,2-a]pyrimidine Analogs
Example Compound : 2-(4-{imidazo[1,2-a]pyrimidine-2-carbonyl}morpholin-3-yl)-N-(pyridin-3-yl)acetamide .
- Substituents: The morpholine and acetamide groups in enhance solubility but differ from the target’s cyclopropyl and benzothiazole, which prioritize steric bulk and aromatic interactions.
- Physicochemical Properties :
Comparative Data Table
Biological Activity
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyridine derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzothiazole moiety fused with an imidazopyridine ring, contributing to its biological activity. The cyclopropyl group enhances the compound's interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific proteins associated with cancer pathways. Notably, it has been identified as a covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers. This inhibition disrupts the RAS signaling pathway critical for cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
In vitro studies have shown that these compounds can effectively inhibit tumor growth in various cancer models. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives possess potent activity against multidrug-resistant strains of cancer cells.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have shown promising antimicrobial activity:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine carboxamide derivatives | Mycobacterium tuberculosis | MIC = 0.10 – 0.19 μM |
Compounds in this class have been evaluated for their effectiveness against Mycobacterium tuberculosis with favorable results indicating potential as anti-tuberculosis agents.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on KRAS G12C Inhibition : A preclinical trial demonstrated that this compound effectively inhibited KRAS G12C activity in cell lines derived from lung cancer patients. The results indicated a significant reduction in cell viability and tumor growth compared to control groups.
- Antitubercular Activity Assessment : In another study focusing on anti-tuberculosis properties, derivatives were screened against H37Rv strains. Compounds showed excellent selectivity indices and low cytotoxicity towards mammalian cells.
Pharmacokinetics and ADME Properties
Pharmacokinetic studies reveal essential insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 99.89% (human) |
| CYP Inhibition | Moderate (varies) |
| Hepatocyte Stability | Acceptable |
These properties suggest that the compound has favorable pharmacokinetic characteristics conducive to further development as a therapeutic agent.
Q & A
Q. Case Study: Inconsistent IC50 Values in Kinase Inhibition Assays
- Source of Contradiction: Variations in assay conditions (ATP concentration, incubation time) or compound solubility in DMSO/PBS buffers .
Methodological Adjustments: - Standardize ATP Levels: Use fixed ATP (1 mM) in kinase buffer (pH 7.4) to minimize kinetic variability .
- Solubility Testing: Pre-saturate the compound in 0.1% Tween-80/PBS and validate via dynamic light scattering (DLS) .
- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics (KD) .
What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Basic In Vitro Models:
- Cancer Cell Lines: Use MTT assays on A549 (lung) and MCF-7 (breast) cells with EC50 dose-response curves (0.1–10 µM) .
- Enzyme Inhibition: Screen against recombinant kinases (e.g., JAK2, ABL1) using fluorescent ADP-Glo™ assays .
Advanced In Vivo Models: - Xenograft Mice: Administer 10 mg/kg (oral) daily for 21 days; monitor tumor volume reduction via bioluminescence imaging .
- Pharmacokinetics: Measure plasma half-life (t1/2) and brain penetration (Kp,uu) in Sprague-Dawley rats using LC-MS .
How can computational methods aid in optimizing this compound’s drug-likeness?
Advanced Computational Strategies:
- Molecular Docking (AutoDock Vina): Predict binding modes to MAPK14 (p38α) with ΔG < -9.0 kcal/mol .
- ADMET Prediction (SwissADME): Adjust logP (<5) and topological polar surface area (TPSA > 80 Ų) to balance permeability and solubility .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., with Asp168 of EGFR) .
What are the key considerations for scaling up synthesis from lab to pilot scale?
Process Chemistry Challenges:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for safer, greener large-scale reactions .
- Catalyst Recycling: Use immobilized Pd nanoparticles on silica gel to reduce metal leaching and costs .
- Quality Control: Implement inline PAT (process analytical technology) for real-time monitoring of reaction completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
